molecular formula C23H18ClN3O4S B11418417 5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418417
M. Wt: 467.9 g/mol
InChI Key: IHUIGPYCLLCREC-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrimidine ring, and various functional groups such as chloro, ethoxybenzoyl, and methylsulfanyl.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

5-Chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxybenzoyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H18ClN3O4S/c1-3-30-14-10-8-13(9-11-14)20(28)21-18(15-6-4-5-7-17(15)31-21)26-22(29)19-16(24)12-25-23(27-19)32-2/h4-12H,3H2,1-2H3,(H,26,29)

InChI Key

IHUIGPYCLLCREC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SC

Origin of Product

United States

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